Trimethylphenylphosphonium iodide
Overview
Description
It is a white crystalline solid that is soluble in water, alcohols, and chlorinated solvents . This compound is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Preparation Methods
Trimethylphenylphosphonium iodide can be synthesized through a two-step process:
Reaction of phenyltrimethylphosphine with iodine: Phenyltrimethylphosphine reacts with iodine to form phenyltrimethylphosphonium iodide.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimethylphenylphosphonium iodide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Formation of ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction.
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and the major products formed depend on the specific reaction conditions and substrates involved.
Scientific Research Applications
Trimethylphenylphosphonium iodide has a wide range of applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound acts as a catalyst in several organic reactions, such as nucleophilic substitution and C-C coupling reactions.
Biological studies: It is used in studies involving phosphonium salts and their biological activities.
Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which trimethylphenylphosphonium iodide exerts its effects involves the formation of reactive intermediates, such as ylides. These intermediates can participate in various chemical reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Trimethylphenylphosphonium iodide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium iodide: This compound has a similar structure but with three phenyl groups instead of one.
Trimethylsulfonium iodide: This compound has a sulfur atom instead of phosphorus and is used in similar types of reactions.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can catalyze, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
Record name | trimethyl(phenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-21-6, 1006-01-5 | |
Record name | trimethyl(phenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural studies on Trimethylphenylphosphonium iodide and its derivatives?
A1: The structural studies on this compound and (p-dimethylaminophenyl)trimethylphosphonium iodide at 100K provide valuable insights into the influence of substituents on the trimethylphosphonium group []. Specifically, the research highlights the planar conformation of the amino group in the p-dimethylamino-substituted compound and the presence of short C-H...I distances in both structures, which are shorter than the sum of van der Waals radii. These findings contribute to a deeper understanding of the molecular geometry and potential intermolecular interactions of these compounds.
Q2: How is this compound used to study mitochondria?
A2: this compound, labeled with ¹⁴C, serves as a probe to estimate the protonmotive force (Δp) across the inner membrane of muscle mitochondria []. The distribution of this lipophilic cation across the membrane is influenced by the electrical potential, allowing researchers to calculate Δp based on its concentration gradient. This technique, combined with oxygen consumption measurements, provides valuable information about mitochondrial membrane potential and conductance, crucial parameters for understanding cellular energy production and overall mitochondrial function.
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